Potassium trifluoro(2-methylbenzyl)borate
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Overview
Description
Potassium trifluoro(2-methylbenzyl)borate, also known as potassium trifluoro(2-methylphenyl)borate, is a chemical compound with the molecular formula C7H7BF3K and a molecular weight of 198.04 g/mol . This compound is a member of the organoboron family and is characterized by its stability and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylbenzyl)borate can be synthesized through the reaction of 2-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an inert atmosphere at room temperature, resulting in the formation of the desired product as a white to off-white powder .
Industrial Production Methods
Industrial production of potassium;trifluoro-[(2-methylphenyl)methyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-methylbenzyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with potassium;trifluoro-[(2-methylphenyl)methyl]boranuide include palladium catalysts, bases, and oxidizing or reducing agents. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium;trifluoro-[(2-methylphenyl)methyl]boranuide depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the compound can form biaryl products .
Scientific Research Applications
Potassium trifluoro(2-methylbenzyl)borate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium;trifluoro-[(2-methylphenyl)methyl]boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize transition states and intermediates, facilitating the formation of desired products. Molecular targets and pathways involved in its reactions include palladium-catalyzed cross-coupling and other organometallic processes .
Comparison with Similar Compounds
Similar Compounds
Potassium 2-methylthiophenyltrifluoroborate: Similar in structure but contains a sulfur atom instead of a carbon atom in the phenyl ring.
Potassium 4-methylphenyltrifluoroborate: Similar but with the methyl group in the para position.
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide: Contains a fluorine atom in the phenyl ring.
Uniqueness
Potassium trifluoro(2-methylbenzyl)borate is unique due to its specific substitution pattern and the stability conferred by the trifluoroborate group. This stability makes it particularly useful in reactions requiring harsh conditions, where other boron compounds might degrade .
Properties
IUPAC Name |
potassium;trifluoro-[(2-methylphenyl)methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-7-4-2-3-5-8(7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIUWGJTMPZHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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